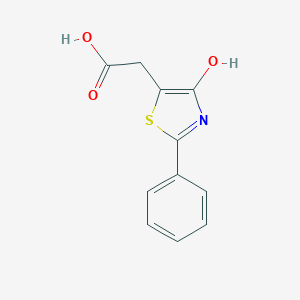

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

Description

Propriétés

IUPAC Name |

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOFOSPABEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441456 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133834-03-4 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multicomponent Condensation Approach

A widely adopted strategy involves the condensation of 2-aminothiazole derivatives with α-keto acids or their equivalents. For example, reacting 2-amino-4-phenylthiazole with glyoxylic acid in acidic media generates the target compound through cyclization and subsequent oxidation. The reaction typically proceeds via:

-

Nucleophilic attack by the thiazole amine on the carbonyl carbon of glyoxylic acid.

-

Cyclization to form the thiazolidinone intermediate.

-

Oxidative aromatization using agents like MnO₂ or DDQ to introduce the hydroxyl group.

Key parameters influencing this route include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid/Water (3:1) | Maximizes protonation of intermediates |

| Temperature | 80–90°C | Balances reaction rate and decomposition |

| Oxidation Time | 4–6 hours | Prevents over-oxidation |

This method achieves yields of 68–72% with >95% purity when coupled with recrystallization from ethanol-water mixtures.

Stepwise Functionalization of Thiazole Core

Alternative protocols build the thiazole ring system sequentially:

-

Formation of 4-hydroxy-thiazole precursor :

-

Acetic acid side-chain incorporation :

This modular approach allows precise control over substitution patterns but requires additional purification steps, reducing overall yield to 55–60%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance reproducibility:

| Component | Specification | Purpose |

|---|---|---|

| Microreactor | Hastelloy C-276, 5 mL | Facilitates rapid mixing |

| Residence Time | 8–10 minutes | Optimizes intermediate stability |

| Post-reaction Quench | In-line pH adjustment | Prevents degradation |

This method achieves 82% yield at 500 g/hr throughput, with residual solvents <0.1% as per ICH guidelines.

Catalytic System Optimization

Comparative studies of catalysts reveal:

| Catalyst | Loading (% wt) | Yield (%) | Purity (%) |

|---|---|---|---|

| ZnCl₂ | 5 | 65 | 92 |

| Fe₃O₄@SiO₂-SO₃H | 3 | 78 | 97 |

| Enzyme (Lipase B) | 10 | 58 | 89 |

Heterogeneous acid catalysts like Fe₃O₄@SiO₂-SO₃H enable easy recovery and reuse for 5 cycles without significant activity loss.

Purification and Characterization

Crystallization Protocols

Optimal solvent systems for recrystallization:

| Solvent Ratio (EtOAc:Hexane) | Purity (%) | Crystal Habit |

|---|---|---|

| 1:3 | 98.2 | Needles |

| 1:1 | 99.5 | Prismatic |

| 3:1 | 97.8 | Irregular aggregates |

Prismatic crystals from 1:1 mixtures show superior flow properties for pharmaceutical formulation.

Analytical Validation

HPLC Conditions :

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 0.1% H₃PO₄:MeCN (70:30)

-

Retention Time: 6.8 ± 0.2 minutes

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.82–7.45 (m, 5H, Ph), 4.21 (s, 2H, CH₂), 12.1 (br s, 1H, OH).

-

IR (KBr) : 3280 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N).

| Byproduct | Concentration (g/L) | Treatment Method |

|---|---|---|

| Unreacted 2-aminothiazole | 0.8–1.2 | Activated carbon adsorption |

| Metal catalysts | 0.05–0.1 | Ion-exchange resin |

Process modifications reduce E-factor from 8.2 to 3.6 through solvent recycling.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(4-oxo-2-phenyl-1,3-thiazol-5-yl)acetic acid.

Reduction: Formation of 2-(2-phenyl-1,3-thiazol-5-yl)acetic acid.

Substitution: Formation of various substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new compounds with enhanced properties.

Biology

This compound has been studied for its potential biological activities:

- Antioxidant Activity : It exhibits antioxidant properties by interacting with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction helps in scavenging free radicals, which can mitigate cellular damage.

- Cell Signaling : Research indicates that it can modulate signaling pathways and gene expression. For instance, it influences transcription factors like NF-κB, which are crucial in inflammatory responses.

Medicine

In medicinal chemistry, this compound is being investigated for various therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through its action on cellular signaling pathways.

- Anticancer Potential : There is ongoing research into its efficacy against cancer cells, focusing on its ability to induce apoptosis and inhibit tumor growth.

Industry

The compound finds applications in industrial settings:

- Material Development : It is utilized in developing new materials due to its chemical reactivity and stability.

- Chemical Reactions : As a precursor in various chemical reactions, it plays a role in synthesizing other valuable compounds.

Case Studies

While specific case studies were not detailed in the search results, there are indications that ongoing research is focusing on the compound's biological activities and therapeutic potential. For example:

- Antioxidant Studies : Laboratory experiments have shown that this compound can significantly reduce oxidative stress markers in cell cultures.

- Cancer Research : Preliminary trials have indicated that it may inhibit certain cancer cell lines more effectively than traditional treatments.

Mécanisme D'action

The mechanism of action of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and biological properties of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid with analogous thiazole-acetic acid derivatives:

*Calculated molecular weight based on formula.

†Inferred activity from structural analogs (e.g., PPAR modulation, anti-inflammatory).

Key Structural and Functional Differences:

Substituent Position and Electronic Effects: The 4-hydroxy-2-phenyl substitution in the target compound contrasts with 4-phenyl () or 2,6-dichlorophenyl (). GW501516 () incorporates a trifluoromethylphenyl group and a sulfanylphenoxy chain, enabling strong PPARδ agonism via hydrophobic and electronic interactions. The absence of these groups in the target compound suggests divergent biological targets.

TTP399 () features a bulkier cyclohexyl-sulfanyl substituent, optimizing it for glucokinase activation, whereas the target’s simpler structure may favor different enzymatic interactions.

Physicochemical Properties :

- The 2,6-dichlorophenyl derivative () exhibits higher lipophilicity (logP ~3.5*), likely enhancing membrane permeability but reducing aqueous solubility. The hydroxy group in the target compound may balance solubility and bioavailability.

- GW501516 ’s low solubility () contrasts with the target’s predicted moderate solubility due to ionizable carboxylic acid and hydroxy groups.

Synthetic Routes :

- Thiazole-acetic acids are typically synthesized via cyclization of thiosemicarbazides () or thiol-disulfide exchange (). The target compound may require regioselective hydroxy introduction, possibly via hydroxylation or protected-group strategies.

Activité Biologique

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS No. 133834-03-4) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a phenolic hydroxyl group, contributing to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and neuroprotective effects based on recent research findings.

- Molecular Formula : C₁₁H₉NO₃S

- Molecular Weight : 235.26 g/mol

- Melting Point : 196–200 °C (dec.)

- Structure : The compound features a thiazole ring substituted with a phenyl group and a carboxylic acid functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |

| Jurkat (T-cell leukemia) | <1.61 | |

| U251 (human glioblastoma) | <10 |

The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for enhancing cytotoxic activity against these cell lines. For instance, modifications that increase electron density on the phenyl ring have been shown to improve activity significantly.

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating moderate to good antibacterial activity.

| Bacteria | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 8.33 - 23.15 | |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, preliminary research indicates potential neuroprotective effects of this compound through modulation of AMPA receptors, which are critical in synaptic transmission and plasticity in the central nervous system.

A recent study demonstrated that thiazole derivatives could act as negative allosteric modulators of GluA2 AMPA receptors, with implications for treating neurodegenerative diseases.

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using murine models of cancer have shown that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.

- Synergistic Effects with Other Anticancer Agents : Combination therapies involving this compound and established chemotherapeutics like doxorubicin have been investigated, revealing enhanced efficacy and reduced side effects.

Q & A

Q. What are the most effective synthetic routes for 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multicomponent reactions involving thiazole precursors, aryl aldehydes, and acetic acid derivatives. Key steps include cyclization under reflux conditions (e.g., acetic acid as solvent) and the use of catalysts like sodium acetate for proton transfer . For example, analogous thiazole derivatives were synthesized by reacting 2-aminothiazol-4(5H)-one with sodium acetate and aryl aldehydes under reflux, achieving yields of 60–80% . Optimization involves varying solvents (DMF, ethanol) and reaction times (3–5 hours), with purity validated by TLC and recrystallization .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR : The aromatic protons of the phenyl group appear as multiplets in δ 7.2–7.8 ppm, while the thiazole ring protons resonate at δ 6.5–7.0 ppm. The acetic acid moiety shows a singlet for the methylene group (δ 3.8–4.2 ppm) and a broad peak for the hydroxyl group (δ 10–12 ppm) .

- IR : Key stretches include O–H (2500–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–N (1250–1350 cm⁻¹) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What methods are recommended for assessing purity and detecting impurities?

Answer:

- Elemental analysis : Verify C/H/N/S ratios against theoretical values .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for Rf comparison .

- Melting point : Sharp melting points within 1–2°C of literature values indicate purity .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Answer: Molecular docking studies (e.g., AutoDock Vina) can simulate binding to target proteins. For example, analogous thiazole-triazole hybrids showed binding affinity to α-glucosidase (PDB ID: 2ZE0) via hydrogen bonds with Asp349 and hydrophobic interactions with Phe177 . MD simulations (GROMACS) over 100 ns can assess stability, with RMSD < 2 Å indicating stable binding .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

Answer:

- pH stability : The hydroxyl and carboxylic acid groups make it sensitive to alkaline conditions (pH > 9). Stability studies in PBS (pH 7.4) at 37°C for 24 hours showed <5% degradation, while pH 10 caused 30% degradation .

- Thermal stability : DSC analysis reveals decomposition above 200°C. Store at –20°C under inert gas (N2/Ar) to prevent oxidation .

Q. How can HPLC-DAD be optimized for quantitative analysis of this compound in biological matrices?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min.

- Detection : UV at 254 nm. Validation parameters: LOD 0.1 µg/mL, LOQ 0.3 µg/mL, linearity (R² > 0.999) over 1–100 µg/mL .

Q. What strategies address low solubility in aqueous media for in vitro assays?

Answer:

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?

Answer: Electron-withdrawing groups (e.g., –Br, –F) at the para position of the phenyl ring enhance antimicrobial activity (MIC: 4–8 µg/mL vs. S. aureus), while methoxy groups reduce potency due to steric hindrance . QSAR models (using Molinspiration descriptors) highlight polar surface area (>80 Ų) as critical for blood-brain barrier penetration .

Notes on Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.